N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-17(21-11-5-6-15-16(7-11)26-10-25-15)9-28-19-23-22-18(27-19)13-8-20-14-4-2-1-3-12(13)14/h1-8,20H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIFDKWTZTWBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380451-75-2 | |
| Record name | N-(1,3-dioxaindan-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.
1. Chemical Structure and Synthesis
The compound features a benzodioxole moiety, an indole ring, and an oxadiazole unit linked through a sulfanyl group. The synthesis typically involves multiple steps:
Synthetic Pathway:
- Formation of Benzodioxole: Cyclization of catechol derivatives with formaldehyde.
- Indole Bromination: Bromination of the indole ring using N-bromosuccinimide (NBS).
- Coupling Reaction: Palladium-catalyzed cross-coupling reactions to combine the benzodioxole and indole derivatives.
2.1 Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties:
- Mechanism of Action: The compound inhibits key enzymes involved in cancer cell proliferation and induces apoptosis through:
- Enzyme Inhibition: Targeting cyclooxygenase (COX) which is crucial in inflammatory pathways.
- Cell Cycle Arrest: Inducing cell cycle arrest at specific phases.
- Mitochondrial Dysfunction: Disrupting mitochondrial functions leading to cell death under glucose starvation conditions.
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | High | |
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Low |
Most derivatives showed low hemolytic activity, indicating potential for therapeutic applications with reduced toxicity.
3. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Study Findings:
- A study reported that derivatives exhibited varying degrees of inhibition against α-glucosidase and butyrylcholinesterase enzymes, with some compounds showing comparable antibacterial effects to standard antibiotics like ciprofloxacin .
Molecular Docking Studies:
- Molecular docking simulations have supported the enzyme inhibition activities observed experimentally, revealing strong binding affinities to target enzymes .
4. Conclusion
This compound represents a promising candidate for further development in medicinal chemistry due to its multifaceted biological activities. Its potential as an anticancer and antimicrobial agent warrants continued investigation to fully elucidate its mechanisms and therapeutic applications.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives containing the oxadiazole ring. For instance, a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated against various cancer cell lines. The results indicated that certain modifications to the oxadiazole structure could enhance biological potency significantly. In particular, compounds with electron-withdrawing groups at specific positions exhibited higher cytotoxicity against cancer cells compared to standard treatments like doxorubicin .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6a | Ca9-22 | 137.3 | |
| Compound 8 | WiDr | 4.5 | |
| Compound 11a | A549 | 0.11 |
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. Research on similar oxadiazole derivatives has demonstrated effectiveness against various bacterial strains. These studies suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of compounds containing the oxadiazole moiety. Some derivatives have shown promising results in reducing inflammation markers in vitro and in vivo models, indicating their potential as therapeutic agents for inflammatory diseases .
Table 2: Proposed Mechanisms of Action
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of similar compounds:
- Kucukoglu et al. (2020) : This study synthesized a series of oxadiazole derivatives and tested them against multiple cancer cell lines, finding significant cytotoxic effects compared to traditional chemotherapeutics .
- Abd el Hameid et al. (2020) : The authors reported on novel oxadiazole derivatives with potent anticancer activity against MCF-7 and HCT116 cell lines, suggesting structural modifications could enhance efficacy .
Comparison with Similar Compounds
Structural Analog 1: N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41)
Key Features :
- Core Structure : Indole-acetamide linked to a sulfonamide group with trifluoromethyl (CF₃) substituents.
- Molecular Formula : C₂₆H₁₇ClF₆N₂O₅S (MW: 646.93 g/mol).
- Synthesis : Yield of 37% via coupling of 2-(1-(4-chlorobenzoyl)-5-methoxyindol-3-yl)acetic acid with 2,5-bis(trifluoromethyl)benzenesulfonamide .
- Differentiators :
- Sulfonamide vs. Benzodioxol : The sulfonamide group may enhance solubility but reduce blood-brain barrier penetration compared to benzodioxol.
- Trifluoromethyl Groups : Increase hydrophobicity and metabolic resistance but may introduce steric hindrance.
- Lower Yield : Suggests synthetic challenges due to bulky substituents .
Structural Analog 2: N-Benzyl-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8c)
Key Features :
- Core Structure : Benzyl group replaces benzodioxol; oxadiazole linked to an indolylmethyl group.
- Molecular Formula : C₂₀H₁₈N₄O₂S (MW: 378 g/mol).
- Synthesis : High yield (90%) via straightforward coupling, indicating favorable reaction kinetics .
- Analytical Data :
- IR Peaks : 3343 cm⁻¹ (N-H stretch), 1657 cm⁻¹ (C=O), 1669 cm⁻¹ (C=N oxadiazole).
- EIMS Fragments : m/z 378 [M]⁺, 231 (oxadiazole-indole fragment).
- Differentiators :
- Benzyl Group : May improve lipophilicity but reduce target selectivity compared to benzodioxol.
- Indolylmethyl Substituent : Alters steric and electronic profiles vs. the parent indole.
Structural Analog 3: N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Key Features :
- Core Structure : Thiadiazole-thioether replaces oxadiazole; fluorophenyl group at N-terminal.
- Molecular Formula : C₁₁H₁₀F N₃S₃ (MW: 311.41 g/mol).
- Differentiators: Thiadiazole vs. Oxadiazole: Thiadiazole’s sulfur atom may enhance π-stacking but reduce metabolic stability.
Comparative Analysis Table
Discussion of Structural and Functional Implications
- Benzodioxol vs. Benzyl/Sulfonamide : The benzodioxol group in the target compound likely offers superior metabolic stability compared to benzyl (Analog 2) or sulfonamide (Analog 1) groups, which are prone to oxidation or hydrolysis .
- Oxadiazole vs. Thiadiazole : The oxadiazole in the target compound may provide better electronic modulation for receptor binding than the thiadiazole in Analog 3, though thiadiazole could improve solubility .
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Preparation of the benzodioxole and indole intermediates.
- Sulfur-mediated coupling of the oxadiazole moiety via nucleophilic substitution or thiol-ene reactions.
- Optimization of reaction parameters (e.g., temperature, pH, solvent polarity) to maximize yield and purity. For example, highlights that controlling pH during coupling reactions minimizes side products . Post-synthesis purification via column chromatography or recrystallization is critical. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify bond formation and purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : Assign peaks for benzodioxole (δ 5.9–6.1 ppm, methylenedioxy protons) and indole (δ 7.2–7.8 ppm, aromatic protons) groups .
- X-ray crystallography : Resolve the spatial arrangement of the oxadiazole-sulfanyl-acetamide backbone, particularly the sulfur linkage geometry .
- FT-IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs:
- Anticancer activity : MTT assays using cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. The indole-oxadiazole scaffold is known to intercalate DNA or inhibit topoisomerases .
- Enzyme inhibition : Fluorometric assays for acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2), given the sulfanyl group’s potential redox activity .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do substituent modifications on the indole or benzodioxole rings affect bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Introduce electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the indole C-5 position. Compare IC₅₀ values in enzyme inhibition assays .
- Replace benzodioxole with other heterocycles (e.g., benzofuran) and assess solubility changes via HPLC logP measurements .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like β-amyloid (for neuroprotective studies) .
Q. What mechanisms underlie the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies:
- Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolytic cleavage points (e.g., sulfanyl-acetamide bond) .
- Assess photostability under UV light (λ = 254 nm) to determine if the benzodioxole moiety undergoes ring-opening reactions .
- Use differential scanning calorimetry (DSC) to analyze thermal decomposition pathways .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Standardize experimental protocols:
- Validate cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media) to reduce variability .
- Replicate assays with internal controls (e.g., doxorubicin for cytotoxicity, aspirin for COX-2 inhibition) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Methodological Answer : Employ formulation techniques:
- Co-solvent systems : Use PEG-400 or DMSO/water mixtures (≤10% DMSO) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability. Characterize loading efficiency via UV-Vis spectroscopy .
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen for hydrolytic activation in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
